molecular formula C18H23N3O3S B4063663 4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide

4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide

Cat. No. B4063663
M. Wt: 361.5 g/mol
InChI Key: QWAUQUMPSFSUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide is 361.14601278 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Research on compounds structurally related to "4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide" has led to the synthesis of new zinc phthalocyanine derivatives. These compounds have shown potential for photodynamic therapy applications due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

A variety of thiazole and thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies have focused on creating compounds with potential use against bacterial and fungal pathogens. The structural modification of these molecules aims to enhance their efficacy and specificity towards target microorganisms, demonstrating their applicability in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticancer Evaluation

Compounds related to "4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide" have been designed and synthesized for the purpose of evaluating their anticancer activity. A series of derivatives have been tested against various human cancer cell lines, demonstrating moderate to good activity. This suggests the potential of these compounds in the development of new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).

Chemosensor Design

Research has also explored the use of thiadiazole derivatives in the design of novel chemosensors for the selective and sensitive detection of metal ions, such as Al3+. These studies involve the synthesis of phenyl thiadiazole-based Schiff base receptors, demonstrating their effectiveness in colorimetric and fluorometric detection. Such sensors are valuable for environmental monitoring, chemical analysis, and the development of diagnostic tools (Manna, Chowdhury, & Patra, 2020).

properties

IUPAC Name

4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-5-24-16-8-6-14(10-12(16)2)15(22)7-9-18(23)21(4)11-17-13(3)19-20-25-17/h6,8,10H,5,7,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAUQUMPSFSUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CCC(=O)N(C)CC2=C(N=NS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide
Reactant of Route 2
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4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide
Reactant of Route 3
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4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide
Reactant of Route 4
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4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide
Reactant of Route 5
Reactant of Route 5
4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide
Reactant of Route 6
Reactant of Route 6
4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.